molecular formula C6H7BO2S B1308620 (2-Mercaptophenyl)boronic acid CAS No. 352526-00-2

(2-Mercaptophenyl)boronic acid

Cat. No. B1308620
M. Wt: 154 g/mol
InChI Key: RADLTTWFPYPHIV-UHFFFAOYSA-N
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Description

“(2-Mercaptophenyl)boronic acid” is an organoboron compound . It has the molecular formula C6H7BO2S . The compound appears as a white crystal or crystalline powder .


Molecular Structure Analysis

The molecular structure of “(2-Mercaptophenyl)boronic acid” consists of a phenyl ring (benzene ring) attached to a boronic acid group and a mercapto group (sulfhydryl group, -SH). The average mass of the molecule is 153.995 Da .


Chemical Reactions Analysis

Boronic acids, including “(2-Mercaptophenyl)boronic acid”, are known for their ability to form stable five-membered boronate esters with diols . They can also react with azo compounds to form stable ketimines . These reactions are often utilized in various chemical biology applications .


Physical And Chemical Properties Analysis

“(2-Mercaptophenyl)boronic acid” has a density of 1.3±0.1 g/cm³ . Its boiling point is 331.7±44.0 °C at 760 mmHg . The compound has a molar refractivity of 41.1±0.4 cm³ . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

  • Separation and Immobilization of Glycoproteins

    • Field : Biochemistry
    • Application Summary : Boronic acids can covalently react with cis-diols in the oligosaccharide chains of glycoproteins to form five- or six-membered cyclic esters . This interaction is used for the separation and immobilization of glycoproteins .
    • Methods of Application : The specific methods of application can vary, but typically involve the use of boronic acid-functionalized materials .
    • Results or Outcomes : The outcomes of these applications can include the successful separation of glycoproteins from a mixture, or the immobilization of glycoproteins for further study .
  • Electrophoresis of Glycated Molecules

    • Field : Biochemistry
    • Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
    • Methods of Application : The specific methods of application can vary, but typically involve the use of boronic acid-functionalized materials .
    • Results or Outcomes : The outcomes of these applications can include the successful separation of glycated molecules from a mixture .
  • Building Materials for Microparticles

    • Field : Material Science
    • Application Summary : Boronic acids have been used as building materials for microparticles for analytical methods .
    • Methods of Application : The specific methods of application can vary, but typically involve the use of boronic acid-functionalized materials .
    • Results or Outcomes : The outcomes of these applications can include the successful creation of microparticles for use in various analytical methods .
  • Controlled Release of Insulin

    • Field : Biomedical Engineering
    • Application Summary : Boronic acids have been used in polymers for the controlled release of insulin .
    • Methods of Application : The specific methods of application can vary, but typically involve the use of boronic acid-functionalized polymers .
    • Results or Outcomes : The outcomes of these applications can include the successful controlled release of insulin, which could have potential applications in diabetes treatment .
  • Rapid Imine Formation

    • Field : Organic Chemistry
    • Application Summary : The use of rapid imine formation and stabilization assisted by boronic acids via the creation of iminoboronates has generated several applications .
    • Methods of Application : The specific methods of application can vary, but typically involve the use of boronic acid-functionalized materials .
    • Results or Outcomes : The outcomes of these applications can include the successful creation of iminoboronates for use in various analytical methods .
  • Salicylhydroxamic–Boronate Conjugate

    • Field : Biochemistry
    • Application Summary : The boronic acid-mediated salicylhydroxamic–boronate (SHAB) conjugate has numerous promising applications .
    • Methods of Application : The specific methods of application can vary, but typically involve the use of boronic acid-functionalized materials .
    • Results or Outcomes : The outcomes of these applications can include the successful creation of SHAB conjugates for use in various analytical methods .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application Summary : 4-Mercaptophenylboronic acid, a stable boronic acid, can be used as a reagent in the Pd-catalyzed Suzuki-Miyaura cross-coupling reactions to prepare useful building blocks via C-C bond formation .
    • Methods of Application : The specific methods of application can vary, but typically involve the use of boronic acid-functionalized materials .
    • Results or Outcomes : The outcomes of these applications can include the successful creation of new molecules or compounds via C-C bond formation .

Safety And Hazards

“(2-Mercaptophenyl)boronic acid” should be handled with care to avoid contact with skin, eyes, and mouth . After touching, the affected area should be rinsed immediately with water . The compound should be used or stored in a well-ventilated place . Personal protective equipment, including chemical glasses and protective gloves, are recommended .

Future Directions

Boronic acids, including “(2-Mercaptophenyl)boronic acid”, have been increasingly utilized in diverse areas of research . They have found applications in sensing, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The exploration of novel chemistries using boron is expected to fuel emergent sciences .

properties

IUPAC Name

(2-sulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADLTTWFPYPHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402565
Record name (2-Mercaptophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Mercaptophenyl)boronic acid

CAS RN

352526-00-2
Record name Boronic acid, (2-mercaptophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352526-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Mercaptophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Pietrzyk-Le, F D'Souza, W Kutner - Chap, 2012 - books.google.com
Supramolecular self-assembly governed molecularly imprinted polymers for selective chemical sensing Page 119 Supramolecular Self- Assembly Governed Molecularly Imprinted …
Number of citations: 7 books.google.com

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